Trimethylsilanol

Catalog No.
S601527
CAS No.
1066-40-6
M.F
C3H10OSi
M. Wt
90.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylsilanol

CAS Number

1066-40-6

Product Name

Trimethylsilanol

IUPAC Name

hydroxy(trimethyl)silane

Molecular Formula

C3H10OSi

Molecular Weight

90.2 g/mol

InChI

InChI=1S/C3H10OSi/c1-5(2,3)4/h4H,1-3H3

InChI Key

AAPLIUHOKVUFCC-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O

Synonyms

trimethylsilanol, trimethylsilanol H-sulfite, ammonium salt, trimethylsilanol phosphite (3:1), trimethylsilanol, antimony (3+) salt, trimethylsilanol, lithium salt, trimethylsilanol, potassium salt, trimethylsilanol, sodium salt

Canonical SMILES

C[Si](C)(C)O

Surface Modification

  • Hydrophobic Coating: TMS can be used to create a hydrophobic (water-repelling) layer on silicate surfaces like glass and silica gel. This coating is achieved through a chemical reaction between TMS and the surface hydroxyl groups, forming siloxane bonds []. This modified surface finds applications in microfluidics, where it helps control the movement of fluids in miniaturized devices [].

Antimicrobial Properties

  • Potential Antimicrobial Agent: Studies suggest that TMS might possess antimicrobial properties against certain bacteria and fungi []. However, further research is needed to understand the underlying mechanisms and potential applications in this area.

Derivatization in Analytical Chemistry

  • Derivatizing Agent in Mass Spectrometry: TMS is widely used in mass spectrometry (MS) as a derivatizing agent. This process involves attaching a TMS group (trimethylsilyl) to molecules, making them more volatile and easier to analyze by MS []. This application is particularly important in analyzing biological samples like lipids and metabolites.

Trimethylsilanol has the chemical formula (CH₃)₃SiOH and is recognized for its colorless, volatile liquid form. The molecular structure features a silicon atom bonded to three methyl groups and one hydroxyl group, resulting in a tetrahedral geometry . It exhibits weak acidity with a pKa value of approximately 11, comparable to that of orthosilicic acid but significantly higher than typical alcohols like tert-butanol (pKa 19) .

Hazards:

  • Flammability: TMS is flammable and can ignite with heat or open flames [].
  • Health: Limited data exists on the specific toxicity of TMS. However, it is recommended to handle it with care due to its potential to irritate skin and eyes [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TMS.
  • Work in a well-ventilated area to avoid inhalation.
  • Store in a cool, dry place away from heat and ignition sources.
Due to its functional groups. Notably:

  • Deprotonation: Reacting with sodium hydroxide yields sodium trimethylsiloxide.
  • Formation of Silyl Ethers: It can react with silanol groups to form silyl ethers .
  • Condensation Reactions: Under certain conditions, trimethylsilanol can condense to form hexamethyldisiloxane and water .

Several methods exist for synthesizing trimethylsilanol:

  • Weakly Basic Hydrolysis: This method involves the hydrolysis of chlorotrimethylsilane under weakly basic conditions to avoid dimerization.
  • Basic Hydrolysis of Hexamethyldisiloxane: Another approach is the basic hydrolysis of hexamethyldisiloxane, which also yields trimethylsilanol .

Research has shown that trimethylsilanol interacts with various substrates, influencing their properties. For instance, it has been noted to cleave stable azaylides in specific polymer systems, demonstrating its versatility as a reagent in chemical processes . Additionally, studies have explored its behavior in different solvent environments, revealing insights into its equilibrium dynamics under varying pH conditions .

Trimethylsilanol shares similarities with several other silanol compounds. Below is a comparison highlighting its unique attributes:

CompoundFormulaUnique Features
TrimethylsilanolC₃H₁₀OSiWeak acid; versatile reagent for silyl ethers
DimethylsilanolC₂H₈OSiLess acidic; primarily used in silicone production
OctamethylcyclotetrasiloxaneC₈H₂₄OSi₄Non-volatile; used in lubricants and coatings
PhenyltrimethoxysilaneC₈H₁₁O₃SiUsed as a coupling agent; more hydrophobic

Trimethylsilanol's unique combination of volatility and acidity sets it apart from these compounds, making it particularly useful in both industrial and research applications.

UNII

Z4BIN3300P

Related CAS

10519-96-7 (potassium salt)
18027-10-6 (hydrochloride salt)
2004-14-0 (lithium salt)
1795-31-9 (phosphite (3:1))
18027-10-6 (Na salt)
5599-26-8 (Sb(3 )salt)

GHS Hazard Statements

Aggregated GHS information provided by 129 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 60 of 129 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 69 of 129 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (44.93%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1066-40-6

Wikipedia

Trimethylsilanol

General Manufacturing Information

Silanol, 1,1,1-trimethyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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